molecular formula C52H90CaO20 B130517 Mupirocin calcium CAS No. 115074-43-6

Mupirocin calcium

Cat. No. B130517
M. Wt: 1075.3 g/mol
InChI Key: DDHVILIIHBIMQU-YJGQQKNPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mupirocin calcium is an antibiotic formulation used topically to treat infections caused by bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). It is effective in eliminating nasal carriage of S. aureus among health care workers and has been shown to have a corresponding effect on hand carriage . Mupirocin calcium is available in ointment and cream formulations and has been used to treat secondarily infected traumatic lesions and dermatoses . It has also demonstrated antifungal activity against a range of dermatophytes and Pityrosporum spp. . The clinical development of mupirocin has shown it to be safe and effective for the treatment of impetigo and other skin infections .

Synthesis Analysis

Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic pathway is complex, involving type I polyketide synthase multifunctional proteins and numerous single-function proteins. This pathway is part of the trans-AT group, which is characterized by separate acyltransferase activity and features such as in-cis methyltransferase domains and a trans-acting HMG-CoA synthase-cassette. These elements are responsible for inserting α- and β-methyl groups into the compound. Despite its complexity, many aspects of the mupirocin biosynthetic pathway remain to be elucidated .

Molecular Structure Analysis

Mupirocin has a unique chemical structure that is unrelated to any other class of antibiotics. Its mode of action is distinct, targeting the bacterial isoleucyl-tRNA synthetase, which is essential for protein synthesis. This specificity contributes to its effectiveness against resistant strains of bacteria and its lack of cross-resistance with other antibacterial agents .

Chemical Reactions Analysis

Mupirocin's mode of action involves the inhibition of isoleucyl-tRNA synthetase, thereby preventing the incorporation of isoleucine into bacterial proteins, which is crucial for bacterial growth and replication. This mechanism is also observed in its antifungal activity, where it inhibits the same enzyme in fungi, affecting the incorporation of amino acids and RNA precursors . Resistance to mupirocin can occur through the acquisition of a plasmid-encoded second isoleucyl-tRNA synthetase, which is more similar to the eukaryotic enzyme .

Physical and Chemical Properties Analysis

Mupirocin is formulated as a 2% concentration in ointments and creams for topical application. It is not absorbed systemically in significant amounts when applied topically, which minimizes the risk of systemic side effects. The compound is stable and retains its antibacterial activity when applied to the skin. Adverse events associated with mupirocin are generally mild and infrequent . Resistance to mupirocin is rare, but when it occurs, it is often associated with the presence of a large plasmid in resistant strains of S. aureus .

Scientific Research Applications

Effects on Nasal Epithelial Cells

Mupirocin calcium impacts human nasal epithelial cells by significantly reducing their ciliary beat frequency (CBF) in a time- and concentration-dependent manner. This finding is crucial, as mupirocin calcium is often used for nasal decolonization in patients with Staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). However, this reduction in CBF suggests that its application should be carefully monitored (Birk et al., 2016).

Mupirocin Resistance in Staphylococcus aureus

Research highlights the clinical relevance of mupirocin resistance in Staphylococcus aureus. Resistance to mupirocin can compromise the effectiveness of decolonizing strategies for S. aureus or MRSA. The study underscores the association between increased use of mupirocin and the emergence of resistance due to enhanced selective pressure (Hetem & Bonten, 2013).

Antibiotic Production and Resistance Mechanisms

The synthesis and resistance mechanisms of mupirocin, a polyketide antibiotic, have been a focus of research. Produced by Pseudomonas fluorescens, it is used to control MRSA carriage and treat various skin infections. Low-level resistance arises from mutations in the mupirocin target, while high-level resistance is due to an alternate isoleucyl-tRNA synthetase. Understanding these mechanisms can lead to the development of new antibiotics (Thomas et al., 2010).

Microsphere Formulation for Controlled Delivery

The technological feasibility of delivering mupirocin using alginate microspheres has been studied, revealing the potential for controlled delivery of the antibiotic. This could have implications for the treatment of various bacterial infections, especially in topical applications (Shanmugam, 2016).

Quorum-Sensing in Biosynthesis

The biosynthesis of mupirocin involves quorum-sensing-dependent regulation. This discovery indicates a sophisticated mechanism where bacterial communication influences the production of this antibiotic. Understanding this process can offer insights into how bacterial populations coordinate antibiotic production (El-Sayed et al., 2001).

Prophylactic Use in Surgery

Studies on mupirocin's use as a prophylactic agent in elective surgery show mixed results. Its application for decolonizing MRSA carriers pre-surgery can potentially reduce surgical site infections (SSIs). However, the heterogeneity of study designs leads to inconclusive recommendations for its general use in elective surgeries (Trautmann et al., 2007).

Safety And Hazards

Mupirocin Calcium is toxic and can cause irritation to the skin and eyes . It should be handled with personal protective equipment and kept away from eyes, nose, or mouth unless otherwise directed by a doctor .

properties

IUPAC Name

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHVILIIHBIMQU-YJGQQKNPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H90CaO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mupirocin calcium

CAS RN

115074-43-6
Record name Mupirocin calcium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115074436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 9-((3-methyl-1-oxo-4-(tetrahydro-3,4-dihydroxy-5-((3-(2-hydroxy-1- methylpropyl)oxiranyl)methyl)-2H-pyran-2-yl)-2-butenyl)oxy)-, calcium salt (2:1) dihydrate(2S- (2alpha(E),3beta,4beta,5alpha(2R*,3R*(1R*,2R*))))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUPIROCIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG38I2P540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mupirocin calcium
Reactant of Route 2
Mupirocin calcium
Reactant of Route 3
Mupirocin calcium
Reactant of Route 4
Reactant of Route 4
Mupirocin calcium
Reactant of Route 5
Reactant of Route 5
Mupirocin calcium
Reactant of Route 6
Mupirocin calcium

Citations

For This Compound
1,140
Citations
PM Williford - The Journal of emergency medicine, 1999 - Elsevier
Mupirocin calcium cream is a newly reformulated topical antibiotic with a bactericidal spectrum specific for the pathogens that frequently cause secondary infections in superficial …
Number of citations: 11 www.sciencedirect.com
J Bernardini, B Piraino, J Holley, JR Johnston… - American journal of …, 1996 - Elsevier
The objective of this study was to compare prophylaxis for Staphylococcus aureus infections in peritoneal dialysis patients using 600 mg cyclic oral rifampin for 5 days every 3 months …
Number of citations: 263 www.sciencedirect.com
BS Bloom, AM Fendrick, ME Chernew… - American journal of kidney …, 1996 - Elsevier
… hemodialysis patients by use of intranasal mupirocin calcium to clear nasal carriage of S … test result with mupirocin calcium; (2) treat all patients weekly with mupirocin calcium; or (3) no …
Number of citations: 75 www.sciencedirect.com
DR Reagan, BN Doebbeling, MA Pfaller… - Annals of internal …, 1991 - acpjournals.org
Objective: To determine the safety and efficacy of mupirocin calcium ointment in the elimination of Staphylococcus aureus nasal and hand carriage in healthy persons. Design: A double-…
Number of citations: 438 www.acpjournals.org
M Dürrigl, M Lusina Kregar, A Hafner… - Drug Development …, 2011 - Taylor & Francis
… containing two different proportions of mupirocin calcium and Eudragit ® RS polymer, namely … Mupirocin calcium was easily dissolved in the polymer solution by gentle stirring and spray …
Number of citations: 16 www.tandfonline.com
C Fernandez, C Gaspar, A Torrellas… - Journal of …, 1995 - academic.oup.com
… The aim of the present study was to compare the safety and efficacy of mupirocin calcium ointment with that of placebo in eliminating nasal carriage of S. aureus among hospital …
Number of citations: 92 academic.oup.com
MS Mehta, DM Hacek, BA Kufner, C Price… - Surgical …, 2013 - liebertpub.com
… The primary object of this study was to determine the minimum number of doses of 2% mupirocin calcium nasal ointment needed to eradicate S. aureus carriage from the nasal …
Number of citations: 17 www.liebertpub.com
M Dürrigl, A Kwokal, A Hafner… - Journal of …, 2011 - Taylor & Francis
… The purpose of this study was to investigate spray drying encapsulation of mupirocin calcium … To the best of our knowledge, this is the first attempt to encapsulate mupirocin calcium into …
Number of citations: 32 www.tandfonline.com
PV Patil, MD Menon, AD Palshetkar… - Journal of Wound …, 2023 - magonlinelibrary.com
… The objective of the present study was to develop and evaluate mupirocin calcium nanolipid emulgels to enhance wound healing performance and patient acceptability. …
Number of citations: 2 www.magonlinelibrary.com
DJ Kalal, VK Redasani - Future Journal of Pharmaceutical Sciences, 2022 - Springer
… We detected that degradations of Mupirocin calcium were more prominent in acidic and basic environments within the forced degradation experiment. Mupirocin Calcium did not …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.